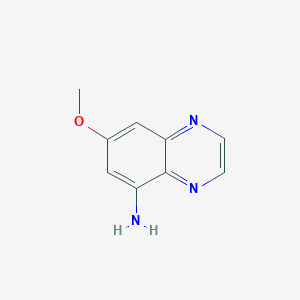
11-Dodecynoic acid, methyl ester
Descripción general
Descripción
“11-Dodecynoic acid, methyl ester” is a chemical compound with the formula C13H22O2 . It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 1 double bond, 1 triple bond, and 1 ester (aliphatic) .
Synthesis Analysis
The synthesis of an ester, such as “11-Dodecynoic acid, methyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “11-Dodecynoic acid, methyl ester” includes a chain of 13 carbon atoms, with a methyl ester group attached to one end . The molecule also contains 22 hydrogen atoms and 2 oxygen atoms .
Chemical Reactions Analysis
The mechanism of action for the formation of “11-Dodecynoic acid, methyl ester” involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .
Physical And Chemical Properties Analysis
The molecular weight of “11-Dodecynoic acid, methyl ester” is 212.3285 . More detailed physical and chemical properties could not be found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis of Azo Dyes
Methyl dodec-11-ynoate: is utilized in the synthesis of azo dyes, which are compounds where two aromatic rings are linked by a nitrogen bridge. These dyes have applications ranging from textile coloring to indicators in various chemical reactions .
Enzymatic Synthesis of Sugar Esters
This compound plays a role in the enzymatic synthesis of sugar esters. Sugar esters are important due to their applications in food, pharmaceuticals, and as biodegradable surfactants. The enzymatic process offers a greener alternative to traditional chemical synthesis methods .
Green Solvent Applications
The compound is being researched for its potential use in deep eutectic solvents (DESs), which are considered green solvents. DESs are a blend of compounds that can dissolve a wide range of materials and are used as alternatives to traditional solvents in chemical processes due to their low toxicity and environmental impact .
Synthesis of Imidazoles
Methyl dodec-11-ynoate: is involved in the synthesis of imidazoles, which are heterocycles used in a variety of applications, including pharmaceuticals, agrochemicals, and corrosion inhibitors. The ability to synthesize imidazoles efficiently is crucial for the development of new functional molecules .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters . This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .
Biochemical Pathways
The conversion of carboxylic acids to methyl esters is a common reaction in organic chemistry and biochemistry .
Propiedades
IUPAC Name |
methyl dodec-11-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAFEBOAMBOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302569 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dodecynoic acid, methyl ester | |
CAS RN |
24567-43-9 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

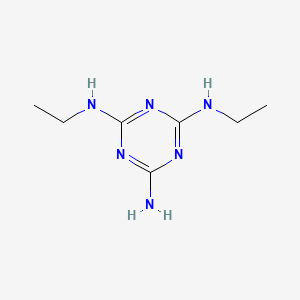

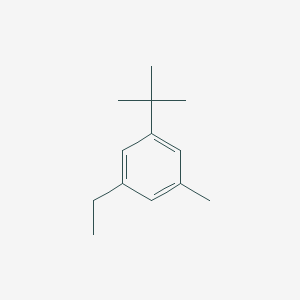
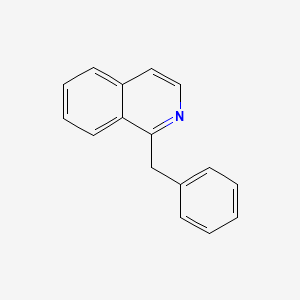


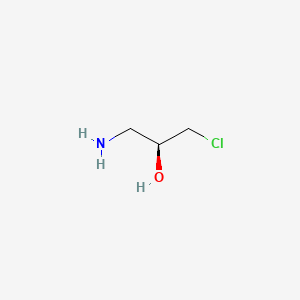
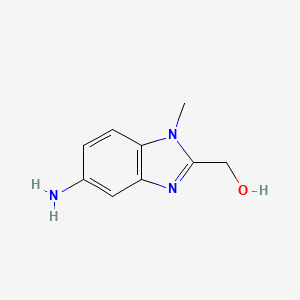
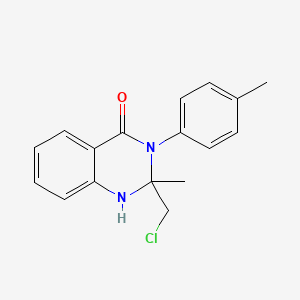

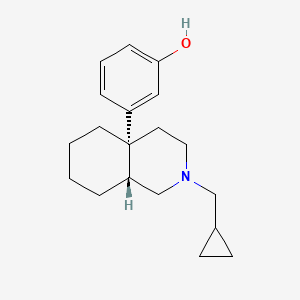
![2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1618113.png)

